An In-depth Technical Guide to 2-Iodo-6-methoxypyrazine: Properties, Reactivity, and Applications
An In-depth Technical Guide to 2-Iodo-6-methoxypyrazine: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and potential applications of 2-Iodo-6-methoxypyrazine. This heterocyclic compound serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other functional molecules.
Core Chemical Properties
2-Iodo-6-methoxypyrazine is a solid aromatic compound. Its core physical and chemical properties are summarized in the table below, providing a foundational dataset for its use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₅H₅IN₂O | [1] |
| Molecular Weight | 236.01 g/mol | |
| CAS Number | 58139-03-0 | |
| Appearance | Solid | |
| Melting Point | 36.6-38.1 °C | |
| SMILES String | COc1cncc(I)n1 | |
| InChI Key | NSZWVUZALRZRLQ-UHFFFAOYSA-N |
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region corresponding to the two protons on the pyrazine ring. Another singlet would be observed for the methoxy group protons (-OCH₃), typically appearing further upfield.
-
¹³C NMR: The carbon NMR spectrum would display five distinct signals. The carbon atom bonded to the iodine would be significantly shifted downfield. The carbon atoms of the pyrazine ring would appear in the aromatic region, and a signal for the methoxy carbon would be present in the upfield region (typically 55-65 ppm).[2]
Infrared (IR) Spectroscopy
The IR spectrum would likely exhibit characteristic absorption bands for:
-
C-H stretching (aromatic): Around 3000-3100 cm⁻¹.[3]
-
C-H stretching (aliphatic, -OCH₃): Just below 3000 cm⁻¹.[3]
-
C=N and C=C stretching (aromatic ring): In the 1400-1600 cm⁻¹ region.[3]
-
C-O stretching (ether): A strong band typically in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak (M+) would be observed at m/z 236.[1] Common fragmentation patterns would involve the loss of a methyl group (-CH₃) from the methoxy moiety, the loss of the entire methoxy group (-OCH₃), or the loss of the iodine atom.[4][5] The presence of iodine would also result in a characteristic isotopic pattern.
Chemical Synthesis and Reactivity
2-Iodo-6-methoxypyrazine is primarily used as a building block in organic synthesis. Its reactivity is dominated by the carbon-iodine bond, which makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions.
Synthesis
While a specific, detailed laboratory synthesis protocol for 2-Iodo-6-methoxypyrazine is not widely published, its biosynthesis has been described as occurring in the fungus Chondromyces crocatus. This pathway involves the reaction of an acetaldehyde derivative with methoxyacetone phosphate.[6] Laboratory synthesis would typically involve the iodination of a pre-existing methoxypyrazine ring.
Reactivity in Cross-Coupling Reactions
The presence of the iodo-substituent on the electron-deficient pyrazine ring makes this compound an ideal electrophilic partner in a variety of cross-coupling reactions. These reactions are fundamental in medicinal chemistry for creating complex molecular architectures.
-
Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron species (like a boronic acid or ester) to form a new carbon-carbon bond. This is a powerful method for synthesizing biaryl compounds.[7][8][9]
-
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne, providing access to substituted alkynylpyrazines.[10][11]
-
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl iodide with a primary or secondary amine. It is a key method for synthesizing arylamines, which are common motifs in pharmaceuticals.[12][13][14]
Experimental Protocols
General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction
The following provides a generalized workflow for a cross-coupling reaction, which would require specific optimization for each substrate and catalyst system.
Materials:
-
2-Iodo-6-methoxypyrazine (1 equivalent)
-
Coupling partner (e.g., boronic acid, alkyne, or amine) (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Ligand (if required)
-
Base (e.g., K₂CO₃, Cs₂CO₃, t-BuOK) (2-3 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-Iodo-6-methoxypyrazine, the coupling partner, the palladium catalyst, ligand (if used), and the base.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate) and wash with water and/or brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain the desired coupled product.
References
- 1. PubChemLite - 2-iodo-6-methoxypyrazine (C5H5IN2O) [pubchemlite.lcsb.uni.lu]
- 2. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2-Iodo-6-methoxypyrazine | 58139-03-0 | ICA13903 [biosynth.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
